![molecular formula C8H12N2O2 B1454711 2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid CAS No. 1182871-78-8](/img/structure/B1454711.png)
2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid
Overview
Description
2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid is a chemical compound with the empirical formula C7H10N2O2 . Pyrazoles, which include this compound, are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .
Molecular Structure Analysis
The molecular structure of 2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid consists of a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms . The SMILES string representation of this compound is O=C(O)C©CN1N=CC=C1 .Scientific Research Applications
Drug Synthesis and Development
This compound serves as a precursor in the synthesis of various drugs. Its pyrazole moiety is a common feature in many pharmaceuticals due to its versatility in chemical reactions. For instance, pyrazole derivatives are known for their therapeutic potential, including antibacterial, antitumor, and anti-inflammatory activities .
Catalysis
In the field of catalysis, pyrazole-based ligands, which can be derived from this acid, are used to create complexes with metals. These complexes can catalyze a variety of chemical reactions, making them valuable in industrial processes .
Biomedical Research
The pyrazole ring found in 2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid is present in compounds investigated for their chemotherapeutic properties. For example, certain pyrazole-based ligands have been studied for their potential to treat colon cancer .
Agrochemistry
In agrochemistry, pyrazole derivatives are utilized for their herbicidal and insecticidal properties. They can be synthesized from this compound and applied in agricultural settings to protect crops from pests and diseases .
Antileishmanial and Antimalarial Research
This compound has been used in the synthesis of molecules with significant antileishmanial and antimalarial effects. Molecular docking studies have shown that certain derivatives can inhibit the growth of parasites like Plasmodium berghei, which causes malaria .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antileishmanial and antimalarial activities , suggesting potential targets could be enzymes or proteins involved in these diseases.
Mode of Action
It’s suggested that the compound may interact with its targets, leading to changes that inhibit the growth or function of the disease-causing organisms .
Biochemical Pathways
Related compounds have been found to impact pathways involved in leishmaniasis and malaria .
Result of Action
Related compounds have been found to exhibit antileishmanial and antimalarial activities , suggesting that this compound may also have similar effects.
properties
IUPAC Name |
2-methyl-3-(4-methylpyrazol-1-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6-3-9-10(4-6)5-7(2)8(11)12/h3-4,7H,5H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSYVHUXTCCGDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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